2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine
2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine
Brand Name:
Vulcanchem
CAS No.:
129297-23-0
VCID:
VC0137872
InChI:
InChI=1S/C73H135N3O22/c1-39-22-19-20-25-55(82)46(8)54(81)24-17-15-18-26-62(87)98-71(42(4)23-16-13-14-21-31-76-73(74)75)50(12)59(86)37-53(80)36-58(85)48(10)66(91)47(9)56(83)34-51(78)29-27-40(2)63(88)41(3)28-30-52(79)35-57(84)49(11)67(92)60(33-45(7)65(90)44(6)32-43(5)64(39)89)96-72-70(95)69(94)68(93)61(38-77)97-72/h30,34,39,41-44,46-50,53-61,64,66-72,77-86,88-95H,13-29,31-33,35-38H2,1-12H3,(H4,74,75,76)/b51-34?,52-30+,63-40?,65-45?/t39?,41?,42?,43?,44?,46?,47?,48?,49?,50?,53?,54?,55?,56?,57?,58?,59?,60?,61-,64?,66?,67?,68-,69+,70+,71?,72+/m1/s1
SMILES:
CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(CC=C(CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O
Molecular Formula:
C73H135N3O22
Molecular Weight:
1406.9 g/mol
2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine
CAS No.: 129297-23-0
Main Products
VCID: VC0137872
Molecular Formula: C73H135N3O22
Molecular Weight: 1406.9 g/mol
CAS No. | 129297-23-0 |
---|---|
Product Name | 2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-Tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine |
Molecular Formula | C73H135N3O22 |
Molecular Weight | 1406.9 g/mol |
IUPAC Name | 2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine |
Standard InChI | InChI=1S/C73H135N3O22/c1-39-22-19-20-25-55(82)46(8)54(81)24-17-15-18-26-62(87)98-71(42(4)23-16-13-14-21-31-76-73(74)75)50(12)59(86)37-53(80)36-58(85)48(10)66(91)47(9)56(83)34-51(78)29-27-40(2)63(88)41(3)28-30-52(79)35-57(84)49(11)67(92)60(33-45(7)65(90)44(6)32-43(5)64(39)89)96-72-70(95)69(94)68(93)61(38-77)97-72/h30,34,39,41-44,46-50,53-61,64,66-72,77-86,88-95H,13-29,31-33,35-38H2,1-12H3,(H4,74,75,76)/b51-34?,52-30+,63-40?,65-45?/t39?,41?,42?,43?,44?,46?,47?,48?,49?,50?,53?,54?,55?,56?,57?,58?,59?,60?,61-,64?,66?,67?,68-,69+,70+,71?,72+/m1/s1 |
Standard InChIKey | REVXXNFNSJENNN-ZHNGWPLBSA-N |
Isomeric SMILES | CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(C/C=C(\CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C)O)/O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O |
SMILES | CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(CC=C(CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O |
Canonical SMILES | CC1CCCCC(C(C(CCCCCC(=O)OC(C(C(CC(CC(C(C(C(C(C=C(CCC(=C(C(CC=C(CC(C(C(C(CC(=C(C(CC(C1O)C)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)C)O)O)C)O)C)O)O)C)O)C)O)O)O)C)C(C)CCCCCCN=C(N)N)O)C)O |
Synonyms | 54-deamino-54-guanidinomonazomycin monazomycin B |
PubChem Compound | 6443998 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume